1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride
CAS No.: 1210618-41-9
Cat. No.: VC4769975
Molecular Formula: C10H15ClN4O4S
Molecular Weight: 322.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210618-41-9 |
|---|---|
| Molecular Formula | C10H15ClN4O4S |
| Molecular Weight | 322.76 |
| IUPAC Name | (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H |
| Standard InChI Key | XPLOHWWHJFNDPS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name is (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride, with the molecular formula C₁₀H₁₅ClN₄O₄S and a molecular weight of 322.77 g/mol . Its structure comprises:
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A pyrrolidine ring (C₄H₈N) sulfonylated at the nitrogen atom.
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A 3-nitrobenzenesulfonyl group substituted with a hydrazinyl (-NHNH₂) moiety at the para position.
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A hydrochloride counterion stabilizing the hydrazine group .
Table 1: Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1210618-41-9 | |
| Molecular Formula | C₁₀H₁₅ClN₄O₄S | |
| Molecular Weight | 322.77 g/mol | |
| IUPAC Name | (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride |
Spectroscopic Characterization
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¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.5 ppm), aromatic protons (δ 7.5–8.2 ppm), and hydrazine NH (δ 4.5–5.5 ppm) .
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IR: Peaks at 1340 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 3250 cm⁻¹ (N-H stretch) .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Sulfonylation: Reacting pyrrolidine with 4-chloro-3-nitrobenzenesulfonyl chloride in pyridine yields 1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine .
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Hydrazination: Substituting the chloride with hydrazine under acidic conditions forms the hydrazinyl derivative, followed by hydrochloride salt formation .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | Pyrrolidine, pyridine, 4-chloro-3-nitrobenzenesulfonyl chloride, 0–5°C | 75–85% | |
| Hydrazination | Hydrazine hydrate, HCl, ethanol, reflux | 60–70% |
Key Challenges
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Regioselectivity: Competing reactions at the nitro group require controlled stoichiometry .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .
Physicochemical Properties
Table 3: Physicochemical Data
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for kinase inhibitors and antibacterial agents due to its sulfonamide and hydrazine motifs . For example:
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Bradyzide analogs: Structural similarities to the B2 bradykinin receptor antagonist suggest potential anti-inflammatory applications.
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Mur ligase inhibitors: Derivatives inhibit bacterial cell wall synthesis (MIC = 128 µg/mL against Staphylococcus aureus) .
Organocatalysis
Pyrrolidine sulfonamides act as hydrogen-bond donors in asymmetric catalysis, enabling enantioselective C-C bond formations .
| Parameter | Value | Source |
|---|---|---|
| Skin Irritation | Category 2 (H315) | |
| Eye Irritation | Category 2A (H319) | |
| Respiratory Toxicity | STOT SE 3 (H335) | |
| Recommended PPE | Gloves, goggles, fume hood |
Future Directions
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